4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC20246593
Molecular Formula: C15H18BF3O2
Molecular Weight: 298.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BF3O2 |
|---|---|
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)9-8-11-6-5-7-12(10-11)15(17,18)19/h5-10H,1-4H3 |
| Standard InChI Key | RYHKLBBQXCSAQZ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane, reflects its core structure: a dioxaborolane ring (a five-membered boron-containing heterocycle) substituted with four methyl groups at the 4,4,5,5-positions and an (E)-configured ethenyl group linked to a 3-(trifluoromethyl)phenyl moiety. The dioxaborolane ring enhances stability against hydrolysis compared to free boronic acids, while the trifluoromethyl group introduces steric bulk and electron-withdrawing effects that modulate reactivity.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BF₃O₂ |
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(F)(F)F |
| InChIKey | RYHKLBBQXCSAQZ-UHFFFAOYSA-N |
| PubChem CID | 70700161 |
Electronic and Steric Features
The trifluoromethyl (-CF₃) group at the para position of the phenyl ring exerts a strong electron-withdrawing effect, polarizing the ethenyl bond and enhancing the boron center’s electrophilicity. This electronic perturbation facilitates transmetallation steps in catalytic cycles, a critical process in Suzuki-Miyaura cross-coupling reactions. Additionally, the tetramethyl substitution on the dioxaborolane ring provides steric protection to the boron atom, reducing unwanted side reactions such as proto-deboronation.
Synthesis and Manufacturing
General Synthetic Route
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling strategy. A representative route proceeds as follows:
-
Starting Materials: 3-(Trifluoromethyl)phenylacetylene and pinacol boronic ester precursors.
-
Coupling Reaction: Under inert atmosphere (e.g., nitrogen), the alkyne undergoes hydroboration with a pinacol borane reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine).
-
Isolation: The crude product is purified via column chromatography or recrystallization to yield the target compound in high purity.
Optimization Considerations
-
Catalyst Selection: Palladium complexes with bulky ligands (e.g., SPhos) improve yields by mitigating oxidative addition side reactions.
-
Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to solubilize both organic and inorganic reagents.
-
Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and selectivity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is widely employed in Suzuki-Miyaura reactions to construct biaryl systems, a cornerstone of pharmaceutical and materials chemistry. Its high functional group tolerance allows coupling with aryl halides containing sensitive substituents (e.g., esters, nitriles, or unprotected amines). For example, it has been used to synthesize trifluoromethylated biphenyls, which are prevalent in kinase inhibitors and anti-inflammatory agents.
Fluorinated Compound Synthesis
| Application | Target Molecules | Biological Relevance |
|---|---|---|
| Anticancer Agents | Trifluoromethylated stilbenes | Tubulin polymerization inhibitors |
| Antimicrobials | Fluoroquinolone hybrids | DNA gyrase inhibition |
| Materials Science | Conjugated polymers | Organic light-emitting diodes |
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹¹B NMR reveals a characteristic peak near 30 ppm, consistent with tetracoordinated boron. ¹H and ¹³C NMR confirm the (E)-configuration of the ethenyl group and the presence of methyl and CF₃ substituents.
-
Infrared Spectroscopy: Stretching vibrations for B-O (1,380 cm⁻¹) and C-F (1,120 cm⁻¹) are observed.
-
Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 299.1124.
X-Ray Crystallography
Single-crystal X-ray studies of related dioxaborolanes show planar boron centers with B-O bond lengths of ~1.36 Å, validating the sp² hybridization of boron.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume